N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide is a synthetic compound that combines a piperidine moiety with a cinnamide structure, featuring a pyridine group. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. The presence of the piperidine and pyridine rings suggests possible interactions with various biological targets, making it a candidate for further pharmacological evaluation.
The compound's structure indicates that it may be derived from modifications of existing piperidine and cinnamide derivatives, which are known for their diverse biological activities. Research articles and patents have documented similar compounds, focusing on their synthesis and biological evaluations .
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide can be classified as:
The synthesis of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide typically involves the following steps:
The reactions are typically monitored using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound.
The molecular formula is , with a molecular weight of approximately 270.36 g/mol. The compound features multiple functional groups that contribute to its potential reactivity and biological activity.
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide can undergo various chemical reactions typical for amides, including:
These reactions are essential for modifying the compound to enhance its biological properties or to explore structure-activity relationships .
The mechanism of action for N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide is not fully elucidated but is hypothesized based on structural similarities to known bioactive compounds. Potential mechanisms include:
Research into its biological activity suggests promising interactions with various targets, particularly in cancer therapy .
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide is expected to exhibit:
Key chemical properties include:
Quantitative assessments such as melting point determination and solubility tests are essential for characterizing these properties .
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide has potential applications in:
Research continues to evaluate its efficacy and safety profile in preclinical models, paving the way for future clinical applications .
The synthesis of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide requires sequential construction of its piperidine-cinnamoyl hybrid scaffold. A validated three-step pathway begins with N-Boc protection of 4-piperidone, followed by reductive amination using pyridine-3-carbaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane. This yields the tert-butyl 4-oxo-1-(pyridin-3-ylmethyl)piperidine-1-carboxylate intermediate with reported yields of 82–87% [10]. Subsequent reductive amination of the ketone moiety employs sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid, converting the ketone to a methylene-linked aminomethylpiperidine. Final N-Boc deprotection with trifluoroacetic acid (TFA) liberates the key amine intermediate: 1-((pyridin-3-yl)methyl)piperidin-4-amine [3] [10].
Alternative routes utilize pre-formed 1-((pyridin-3-yl)methyl)piperidin-4-one (CAS 41661-57-8), commercially sourced or synthesized via nucleophilic substitution between 3-(chloromethyl)pyridine hydrochloride and 4-piperidone hydrochloride in acetonitrile with diisopropylethylamine (DIPEA) as base (yield: 56–82%) [10]. This ketone undergoes reductive amination as above to furnish the same amine precursor.
Table 1: Comparison of Synthetic Pathways for Piperidine Intermediate
Starting Material | Key Reaction | Reagents/Conditions | Yield (%) |
---|---|---|---|
4-Piperidone | N-Boc protection | Di-tert-butyl dicarbonate, DCM | 85–90 |
N-Boc-4-piperidone | Reductive amination | Pyridine-3-carbaldehyde, NaBH(OAc)₃, DCE | 82–87 |
N-Boc-4-aminopiperidine | N-Boc deprotection | TFA, DCM | 90–95 |
1-((Pyridin-3-yl)methyl)piperidin-4-one | Reductive amination | NH₄OAc, NaBH₃CN, MeOH/AcOH | 75–80 |
The final amide bond formation couples the piperidinyl amine with activated cinnamoyl donors. Cinnamoyl chloride derivatives, synthesized by treating cinnamic acids with oxalyl chloride or thionyl chloride in dichloromethane (DCM), are employed as electrophiles. Catalytic base is critical for scavenging HCl generated in situ. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5–2.0 equiv) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0°C to room temperature provides moderate yields (65–75%) [3] [4].
Carbodiimide-mediated coupling offers higher selectivity and yield. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), paired with 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), enables room-temperature coupling. This suppresses racemization and epimerization, achieving yields >85% [9]. COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino(morpholino)carbenium hexafluorophosphate), a non-hazardous uronium reagent, further enhances efficiency (yields: 88–92%) under similar conditions by minimizing side products [9].
Table 2: Catalytic Amidation Strategies for Cinnamamide Formation
Activation Method | Catalyst/Reagent | Solvent | Temperature | Yield (%) |
---|---|---|---|---|
Cinnamoyl chloride | TEA or DIPEA | THF/DCM | 0°C to RT | 65–75 |
Carbodiimide (EDC/DCC) | HOBt | DMF | RT | 82–88 |
Uranium salt (COMU) | None | DMF | RT | 88–92 |
Post-synthesis purification resolves unreacted amines, cinnamic acids, and hydrolyzed byproducts. Recrystallization leverages differential solubility using ethyl acetate/hexane (1:3) or methanol/water (4:1). This yields crystalline N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide with >98% purity but requires optimized solvent polarity to prevent oiling [5]. High-throughput screening identifies ethanol as ideal for single-solvent recrystallization, achieving 85–90% recovery [3].
Flash chromatography on silica gel (230–400 mesh) with gradients of methanol (2–10%) in dichloromethane effectively isolates the product. Reverse-phase chromatography (C18 silica, acetonitrile/water) removes polar impurities but incurs higher costs. For research-scale batches (<5 g), chromatography provides purities >99% (HPLC) at 80–85% recovery, while recrystallization suffices for >10 g batches with lower solvent consumption [3] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0